1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
(2-methylphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-7-5-6-10-19(15)20(25)23-12-17(13-23)24-11-16(21-22-24)14-26-18-8-3-2-4-9-18/h2-11,17H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXRRTXNFKHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. . This method is efficient for synthesizing functionalized azetidines, which are then further reacted to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the use of advanced organic synthesis techniques, such as continuous flow chemistry, to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Fluorinated Analogues : Compounds like 4 and 7 exhibit high synthetic yields (91.5–96%) under optimized CuAAC conditions, often using excess alkyne to drive reactions to completion . The target compound likely follows similar synthetic protocols but lacks explicit yield data in the literature.
- Azetidine Derivatives: The azetidine ring in the target compound differentiates it from simpler analogues like , which lack acylated substituents. The 2-methylbenzoyl group may enhance target binding via π-π stacking interactions, a feature absent in non-aromatic azetidine derivatives.
- Phenoxymethyl Substituents: Phenoxymethyl groups (as in the target compound) are less common than benzyl or alkoxymethyl groups (e.g., 3f). This substituent may reduce cytotoxicity compared to more lipophilic groups .
Biological Activity
The compound 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 286.31 g/mol
Structural Features
The compound features a triazole ring, which is known for its role in various biological activities. The presence of an azetidine moiety and phenoxy group further enhances its potential for interaction with biological targets.
Anti-inflammatory Activity
Triazole derivatives have also been explored for anti-inflammatory effects. A study demonstrated that certain triazole compounds exhibited comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that our compound may possess similar properties, warranting further investigation.
The mechanism by which triazoles exert their biological effects often involves inhibition of specific enzymes or pathways. For instance, many triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell membrane destabilization. The exact mechanism for our compound remains to be elucidated but could involve similar pathways.
Synthesis and Testing
A series of studies have synthesized various triazole derivatives and evaluated their biological activities. For instance, a study synthesized 1,2,3-triazole phenylhydrazone derivatives and tested them against several fungal strains, yielding promising results . The methodologies used in these studies can serve as a framework for synthesizing and testing our compound.
Comparative Analysis
Table 1 summarizes the biological activities of selected triazole compounds compared to our target compound:
Q & A
Q. What are the optimal synthetic routes for preparing 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step protocols, including click chemistry (azide-alkyne cycloaddition) and Suzuki coupling for aryl group introduction. Key steps involve:
- Azetidine functionalization : Reacting 2-methylbenzoyl chloride with azetidine derivatives to form the core azetidinyl-triazole scaffold .
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ligand-free conditions (e.g., Cu₂O/charcoal catalyst) for high regioselectivity .
- Phenoxymethyl attachment : Alkylation or nucleophilic substitution using phenoxymethyl halides.
Critical parameters : Temperature (50–80°C), solvent polarity (e.g., THF/water mixtures), and catalyst loading (1–5 mol% Cu) significantly impact yield . Gradient elution (e.g., CH₂Cl₂/MeOH) is recommended for purification .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (C-4 substitution) and azetidine functionalization .
- HRMS : Validate molecular formula (e.g., C₂₁H₂₂N₄O₂) and detect isotopic patterns .
- HPLC : Assess purity (>95%) using reversed-phase columns (C18) with UV detection at 254 nm .
- X-ray crystallography : Resolve steric interactions (e.g., dihedral angles between triazole and 2-methylbenzoyl groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the azetidine or triazole moieties) affect biological activity?
- Azetidine modifications : Replacing 2-methylbenzoyl with electron-withdrawing groups (e.g., 3-fluoro-4-methoxybenzoyl) enhances metabolic stability but may reduce target binding affinity due to steric hindrance .
- Triazole substituents : Phenoxymethyl groups improve solubility, while bulkier substituents (e.g., biphenyl) increase hydrophobicity, affecting membrane permeability .
- SAR insights : Analogues with hybrid triazole-azetidine scaffolds show enhanced antiparasitic and anticancer activity via hydrogen bonding with enzyme active sites (e.g., enoyl-acyl carrier protein reductase) .
Q. How can conflicting biological activity data across similar compounds be resolved?
- Case study : Discrepancies in IC₅₀ values for triazole-azetidine hybrids may arise from:
- Crystallographic variations : Steric clashes (e.g., dihedral angles >30° between aryl groups) alter binding conformations .
- Assay conditions : Differences in solvent polarity (DMSO vs. aqueous buffers) or cell-line specificity (e.g., HeLa vs. MCF-7) .
- Resolution strategies :
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Optimize transition states for SN2 reactions at the phenoxymethyl group. Key metrics include:
- MD simulations : Model solvation effects (e.g., acetonitrile vs. DMF) on reaction kinetics .
Methodological Challenges
Q. How to address low yields during azetidine functionalization?
- Problem : Competing side reactions (e.g., azetidine ring opening) occur under acidic conditions.
- Solutions :
- Use Schlenk techniques to exclude moisture .
- Optimize stoichiometry (1.2–1.5 equiv of 2-methylbenzoyl chloride) .
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in CH₂Cl₂/MeOH 5:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
